molecular formula C9H8FNO2 B7951479 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid

Cat. No.: B7951479
M. Wt: 181.16 g/mol
InChI Key: BTXDYNCMHMCRPV-UHFFFAOYSA-N
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Description

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid is a chemical compound characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a fluorinated pyridine ring

Preparation Methods

The synthesis of 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes . The reaction conditions typically require the presence of a catalyst and specific temperature and pressure settings to ensure the successful formation of the cyclopropane ring.

Industrial production methods may involve the large-scale synthesis of the compound using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced forms.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The fluorinated pyridine ring and cyclopropane moiety contribute to its unique reactivity and binding properties. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

1-(6-Fluoro-2-pyridyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

    1-(2-Pyridyl)cyclopropanecarboxylic acid: Lacks the fluorine atom, resulting in different reactivity and properties.

    1-(6-Chloro-2-pyridyl)cyclopropanecarboxylic acid: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and applications.

The presence of the fluorine atom in this compound imparts unique properties, such as increased stability and specific reactivity, distinguishing it from its analogs.

Properties

IUPAC Name

1-(6-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-7-3-1-2-6(11-7)9(4-5-9)8(12)13/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXDYNCMHMCRPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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